2-(Benzylamino)-2-methylpropan-1-ol

Organic Synthesis Reductive Amination Pharmaceutical Intermediate

Sourcing a reliable chiral β-amino alcohol for respiratory drug synthesis is challenging due to inconsistent purity and long lead times. 2-(Benzylamino)-2-methylpropan-1-ol (CAS 10250-27-8) resolves this bottleneck with its defined N-benzyl substitution pattern, which enables high-yield (96%) reductive amination and mild hydrogenolysis deprotection. This pharmaceutical intermediate is supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC). - Proven utility as a precursor to bronchodilators and antispasmodic agents. - Available from milligrams to bulk, with global ambient shipping and 2-8°C storage.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 10250-27-8
Cat. No. B023570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylamino)-2-methylpropan-1-ol
CAS10250-27-8
Synonyms2-Methyl-2-[(phenylmethyl)amino]-1-propanol; _x000B_(Benzyl)(2-hydroxy-1,1-dimethylethyl)amine; _x000B_
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)(CO)NCC1=CC=CC=C1
InChIInChI=1S/C11H17NO/c1-11(2,9-13)12-8-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3
InChIKeyJIDHEIXSIHNMCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylamino)-2-methylpropan-1-ol Baseline Characteristics


2-(Benzylamino)-2-methylpropan-1-ol (CAS 10250-27-8) is a chiral β-amino alcohol featuring a benzyl-substituted secondary amine and a primary hydroxyl group . This compound is typically supplied as a viscous pale yellow liquid or a low-melting solid (m.p. 68–70 °C) and is classified under the Harmonized System with hazard codes H315, H319, and H335 (skin/eye irritation, respiratory irritation) [1]. It is commercially available in grades ranging from 95% to 98% purity, with the hydrochloride salt (MW 215.72 g/mol) and deuterated analog (2-Benzylamino-2-methyl-1-propanol-d6, CAS 1216719-27-5) also accessible for specialized research applications [2].

Why 2-(Benzylamino)-2-methylpropan-1-ol Cannot Be Substituted


The benzylamino group in 2-(benzylamino)-2-methylpropan-1-ol is not a generic scaffold; its N-benzyl substitution pattern (versus N-methyl, N-ethyl, or unsubstituted analogs) dictates both its synthetic utility as a protected amine intermediate and its potential biological interactions . Direct comparisons with structurally related compounds (e.g., 3-(benzylamino)-2-methylpropan-1-ol, CAS 858834-71-6) reveal that shifting the amino group from the C2 to C3 position alters steric and electronic properties, which can fundamentally change downstream reactivity in reductive amination and nucleophilic substitution steps . Furthermore, commercial sources indicate this compound is specifically employed in the synthesis of bronchodilators and respiratory agents, implying a functional role that generic amino alcohols cannot fulfill without precise structural mimicry .

2-(Benzylamino)-2-methylpropan-1-ol Comparative Analysis


Reductive Amination Yield

In a head-to-head comparison of reductive amination protocols for amino alcohols, 2-(benzylamino)-2-methylpropan-1-ol was synthesized from 2-amino-2-methylpropan-1-ol and benzaldehyde with a 96% isolated yield after simple workup, using sodium borohydride as the reducing agent . This yield exceeds typical values reported for analogous N-alkyl amino alcohols synthesized under similar conditions (e.g., N-methyl and N-ethyl derivatives, which often require harsher conditions or yield <80%) .

Organic Synthesis Reductive Amination Pharmaceutical Intermediate

Defined Hazard Profile

The compound's hazard classification is quantitatively defined under the EU CLP regulation: it carries H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), and H335 (STOT SE 3, respiratory irritation) [1]. In contrast, many closely related amino alcohols (e.g., 3-(benzylamino)-2-methylpropan-1-ol, CAS 858834-71-6) lack complete, publicly available hazard data, introducing procurement and EHS uncertainty .

Safety Regulatory Compliance CLP Classification

Deuterated Internal Standard

2-(Benzylamino)-2-methylpropan-1-ol-d6 (CAS 1216719-27-5) is a commercially available deuterated analog featuring six deuterium atoms . This isotopologue provides enhanced stability and precision in LC-MS/MS quantification compared to non-deuterated analogs or alternative internal standards such as 2-amino-2-methylpropan-1-ol-d4, which may have fewer deuterium labels and thus lower mass shift and potential for signal overlap .

Deuterated Standard Mass Spectrometry Pharmacokinetics

2-(Benzylamino)-2-methylpropan-1-ol Optimal Applications


N-Benzyl-Protected Amino Alcohol Synthesis

The compound is preferentially used as an intermediate in the synthesis of pharmaceuticals, particularly bronchodilators and respiratory agents . Its high isolated yield (96%) in reductive amination with benzaldehyde makes it a cost-effective choice for generating N-benzyl-protected amino alcohols, which can be deprotected under mild hydrogenolysis conditions to reveal the free amine for further functionalization .

Chiral Ligand in Asymmetric Catalysis

As a β-amino alcohol, this compound can serve as a chiral ligand or catalyst precursor in enantioselective transformations. Although no quantitative catalytic data for the exact compound are publicly available, related benzylamino alcohols have been employed as ligands in dialkylzinc additions to aldehydes, achieving enantiomeric excesses up to 92% [1].

Stable Isotope-Labeled Bioanalysis Standard

The deuterated analog, 2-(benzylamino)-2-methylpropan-1-ol-d6, is essential for quantitative LC-MS/MS analysis of the parent compound in pharmacokinetic and metabolism studies. Its six deuterium labels provide a mass shift of +6 Da, minimizing isotopic interference and improving assay accuracy .

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